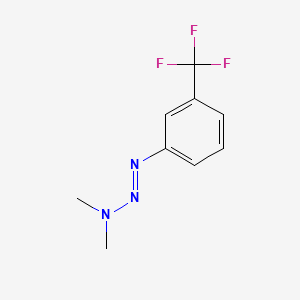
Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is a chemical compound with the molecular formula C9H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired triazene compound. The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline, dimethylamine, nitrous acid.
Reaction Conditions: Controlled temperature (usually around 0-5°C) and pH.
Procedure: The aniline derivative is diazotized using nitrous acid, followed by the addition of dimethylamine to form the triazene compound.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The triazene group can undergo cleavage to release nitrogen gas, which can drive further chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
Uniqueness
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is unique due to the presence of both the trifluoromethyl and triazene groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
402-38-0 |
|---|---|
Formule moléculaire |
C9H10F3N3 |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
N-methyl-N-[[3-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
LYDULXUBCSVHIU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)

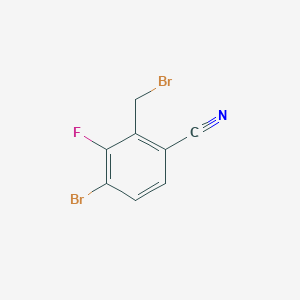
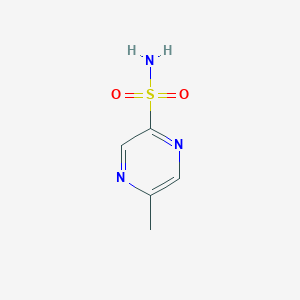
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
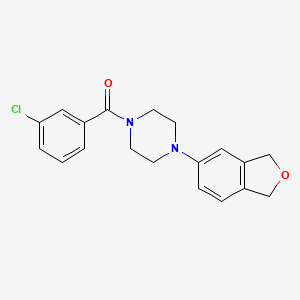
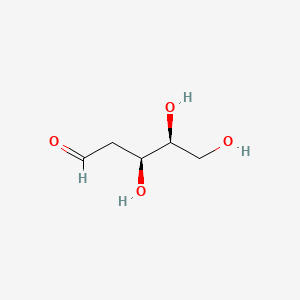




![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
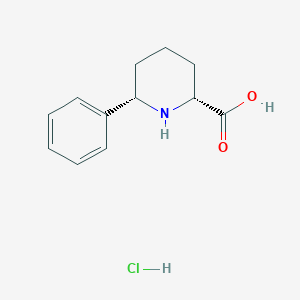
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
